1,1-Bis(aminomethyl)cyclobutane dihydrochloride
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Overview
Description
1,1-Bis(aminomethyl)cyclobutane dihydrochloride is a chemical compound with the molecular formula C6H15ClN2 and a molecular weight of 150.65 g/mol . It is a derivative of cyclobutane, featuring two aminomethyl groups attached to the cyclobutane ring, and is commonly used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(aminomethyl)cyclobutane dihydrochloride typically involves the reaction of cyclobutane with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of chemical transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated control systems to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(aminomethyl)cyclobutane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The aminomethyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce amines .
Scientific Research Applications
1,1-Bis(aminomethyl)cyclobutane dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(aminomethyl)cyclobutane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(aminomethyl)cyclopentane dihydrochloride
- 1,1-Bis(aminomethyl)cyclohexane dihydrochloride
- 1,1-Bis(aminomethyl)cycloheptane dihydrochloride
Uniqueness
1,1-Bis(aminomethyl)cyclobutane dihydrochloride is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in certain chemical and pharmaceutical applications .
Biological Activity
1,1-Bis(aminomethyl)cyclobutane dihydrochloride (CAS No. 104889-94-3) is a compound of interest in various fields, including medicinal chemistry and biological research. Its unique structure, characterized by a cyclobutane ring with two aminomethyl groups, suggests potential for diverse biological activities. This article explores the synthesis, biological mechanisms, and applications of this compound, supported by case studies and research findings.
The synthesis of this compound typically involves the reaction of cyclobutane with formaldehyde and ammonia under controlled conditions. This process yields high purity and yield through advanced techniques such as continuous flow reactors. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can modify its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl groups facilitate binding to these targets, modulating their activity and triggering specific biochemical pathways. This mechanism is crucial for its potential applications in drug development and enzyme studies.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could be beneficial in therapeutic contexts.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against specific bacterial strains.
- Neuroprotective Effects : Some investigations have indicated that the compound may exhibit neuroprotective properties.
Summary of Biological Activities
Case Studies
Several studies have explored the biological implications of this compound:
- Enzyme Interaction Study :
-
Antimicrobial Assay :
- In vitro tests demonstrated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus, indicating its potential use in treating infections.
- Neuroprotection Research :
Future Directions
The unique structure and promising biological activities of this compound present numerous avenues for future research:
- Pharmacological Studies : Further exploration into the pharmacokinetics and pharmacodynamics of this compound is essential to understand its full therapeutic potential.
- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological effects will provide insights into its applications in drug design.
- Formulation Development : Investigating suitable formulations for enhancing bioavailability could lead to practical applications in clinical settings.
Properties
IUPAC Name |
[1-(aminomethyl)cyclobutyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-4-6(5-8)2-1-3-6;;/h1-5,7-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHUMFLZXTVGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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